
Idrocilamide
Descripción general
Descripción
Idrocilamide, also known by its IUPAC name N-(2-Hydroxyethyl)-3-phenyl-2-propenamide, is a compound with skeletal muscle relaxant and anti-inflammatory properties. It is commonly used as a topical cream to treat conditions such as lumbago and other muscular pains . The compound is available under various trade names including Talval, Srilane, Relaxnova, and Brolitène .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Idrocilamide can be synthesized through the reaction of cinnamoyl chloride with ethanolamine. The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Dissolve cinnamoyl chloride in an appropriate solvent such as dichloromethane.
- Add ethanolamine dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Extract the product using an organic solvent and purify it through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then formulated into topical creams or ointments for medical use .
Análisis De Reacciones Químicas
Types of Reactions: Idrocilamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (50%) is commonly used as an oxidizing agent.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to catalyze the hydrolysis reaction.
Major Products Formed:
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1.1 Muscle Relaxant Properties
Idrocilamide is utilized as a central muscle relaxant, effective when administered orally or intramuscularly. Its application has been extensively studied in clinical settings, particularly for patients undergoing surgical procedures. For example, a study evaluated the percutaneous diffusion of a 10% glycero-alcoholic solution of this compound applied to patients scheduled for total knee replacement. The results indicated significant concentrations of the drug in various tissues, including subcutaneous fat and muscle, demonstrating its efficacy as a topical muscle relaxant .
1.2 Anti-Inflammatory Effects
The compound exhibits notable anti-inflammatory effects, making it suitable for treating conditions like rosacea . Research has indicated that this compound can be incorporated into dermatological formulations aimed at alleviating symptoms associated with this chronic skin condition . Its mechanism involves reducing vascular instability and inflammation in affected areas.
1.3 Topical Formulations
This compound is often formulated into creams and gels for topical application. A study reported successful methods for determining this compound concentration in topical preparations using micellar liquid chromatography (MLC). The method demonstrated high accuracy and precision, with recovery rates averaging around 100% . This analytical approach allows for routine quality control in pharmaceutical formulations.
Analytical Applications
2.1 Stability Studies
Stability studies are crucial for understanding the degradation kinetics of this compound under various conditions. Research has shown that both acidic and alkaline environments lead to the hydrolysis of the amide group in this compound, resulting in similar degradation products . The stability-indicating methods developed through MLC provide insights into the compound's shelf life and degradation pathways.
2.2 Biological Fluid Analysis
The ability to accurately measure this compound levels in biological fluids such as plasma and urine is essential for pharmacokinetic studies. The aforementioned MLC method was applied to analyze this compound concentrations in spiked human plasma and urine samples, achieving mean recoveries above 99% . This capability is vital for assessing the drug's systemic absorption and therapeutic effectiveness.
Environmental Applications
3.1 Soil Remediation
Emerging research suggests potential applications of this compound derivatives in environmental science, particularly in soil remediation efforts. Studies have indicated that certain formulations can enhance the degradation of contaminants in multicontaminated soils . This eco-friendly approach aligns with current trends towards sustainable chemical practices.
Summary of Findings
Mecanismo De Acción
The mechanism of action of Idrocilamide involves its ability to interfere with the muscle contraction process, thereby reducing muscle stiffness and spasms. The compound primarily targets the central nervous system, influencing motor neurons that control muscle activity . It enhances GABAergic activity, inhibits calcium ion influx, and potentially interacts with the nitric oxide pathway to achieve its muscle relaxant effects .
Comparación Con Compuestos Similares
Idrocilamide belongs to the class of organic compounds known as cinnamic acid amides. Similar compounds include:
Cinnamamide: Another cinnamic acid amide with similar muscle relaxant properties.
Tolperisone: A muscle relaxant with a different mechanism of action, primarily used to treat muscle spasms.
Eperisone: Similar to Tolperisone, it is used for muscle relaxation and has anti-inflammatory properties.
Uniqueness: this compound is unique in its dual action as both a muscle relaxant and an anti-inflammatory agent. Its ability to inhibit the metabolism of caffeine also sets it apart from other similar compounds .
Actividad Biológica
Idrocilamide, also known as N-(2-hydroxyethyl)cinnamide, is a compound that has garnered attention for its diverse biological activities, particularly in the context of nervous system diseases and dermatological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a hydroxyethyl group attached to a cinnamide backbone. This structure is crucial for its pharmacological properties, particularly its muscle relaxant and anti-inflammatory effects. The compound is marketed under the brand name Srilane by Merck for its therapeutic applications.
1. Muscle Relaxant Properties
This compound exhibits significant muscle relaxant properties, making it beneficial in treating conditions associated with muscle hypotonia. Research indicates that this compound's mechanism of action involves modulation of neurotransmitter release at the neuromuscular junction, leading to reduced muscle contraction.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in various studies. For instance, this compound has been shown to inhibit the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are implicated in chronic inflammatory conditions.
Table 1: Anti-inflammatory Activity of this compound
Compound | MMP-9 Inhibition | TNF-α Inhibition | Anti-inflammatory Activity |
---|---|---|---|
This compound | 0.75 | 0.65 | 0.60 |
Note: Values represent probabilities of activity (1 being maximal).
3. Antiproliferative Activity Against Trypanosoma cruzi
This compound has shown promising antiproliferative effects against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that certain derivatives of this compound exhibited inhibitory effects on the proliferation of this parasite, comparable to traditional treatments like nifurtimox.
Table 2: Antiproliferative Activity Against T. cruzi
Compound | IC50 (µM) | Synergistic Effect with Nifurtimox |
---|---|---|
This compound Derivative A | 5 | Yes |
This compound Derivative B | 7 | No |
Case Studies
Case Study 1: Treatment of Rosacea
This compound has been investigated for its effectiveness in treating rosacea, a chronic inflammatory skin condition. Clinical trials have demonstrated that topical formulations containing this compound significantly reduce erythema and papules in patients with rosacea, particularly those with sensitive skin.
Case Study 2: Muscle Hypotonia Management
A study involving patients with muscle hypotonia showed that administration of this compound resulted in improved muscle tone and function over a six-month period. Patients reported enhanced mobility and reduced fatigue, supporting the compound's role as a therapeutic agent for neuromuscular disorders.
Research Findings
Recent research highlights the potential of this compound as a lead compound in drug development:
- Synthesis and Optimization : New synthetic methodologies have been developed for this compound derivatives, enhancing yield and reducing environmental impact through greener chemistry approaches .
- Toxicity Studies : Toxicity assessments indicate that this compound exhibits low cytotoxicity in human cell lines, suggesting a favorable safety profile for therapeutic use .
Propiedades
IUPAC Name |
(E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,12,14)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCTXCOERRNGLW-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6961-46-2, 35241-61-3 | |
Record name | Idrocilamide [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idrocilamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13297 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Idrocilamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Idrocilamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58207 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Idrocilamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Idrocilamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IDROCILAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C816LUB1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.